3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline
Overview
Description
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of bromine atoms and tert-butyl and methoxy groups in this compound makes it a valuable intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline typically involves the bromination of a quinoline precursor. One common method is the bromination of 6-(tert-butyl)-5-methoxyquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 8 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. The reactions are usually performed in acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium or platinum catalysts is a common method for reducing the quinoline ring. The reactions are carried out under hydrogen gas at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: The major product is a quinone derivative with an oxidized methoxy group.
Reduction Reactions: The major product is a tetrahydroquinoline derivative with a reduced quinoline ring.
Scientific Research Applications
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of bromine atoms and functional groups can enhance its binding affinity and selectivity towards these targets. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3,8-Dibromoquinoline: Lacks the tert-butyl and methoxy groups, making it less versatile in certain applications.
6-(tert-butyl)-5-methoxyquinoline: Lacks the bromine atoms, reducing its reactivity in substitution reactions.
3,8-Dibromo-6-methylquinoline: Contains a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
3,8-Dibromo-6-(tert-butyl)-5-methoxyquinoline is unique due to the combination of bromine atoms, tert-butyl, and methoxy groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. The presence of these functional groups also contributes to its unique electronic properties, making it valuable in material science and organic synthesis.
Properties
IUPAC Name |
3,8-dibromo-6-tert-butyl-5-methoxyquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Br2NO/c1-14(2,3)10-6-11(16)12-9(13(10)18-4)5-8(15)7-17-12/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZLIGWDSTGKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1OC)C=C(C=N2)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.